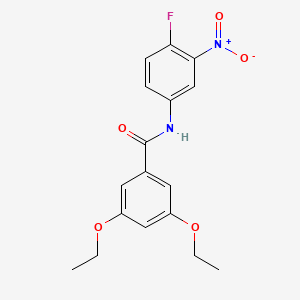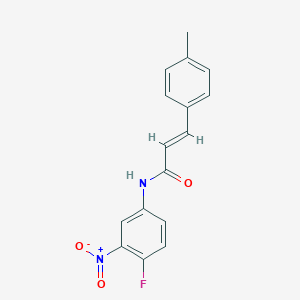![molecular formula C19H17ClN2O B5841606 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile](/img/structure/B5841606.png)
1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile is a chemical compound that belongs to the family of indole derivatives. It is commonly referred to as JWH-018, which is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. This compound has gained popularity in recent years due to its psychoactive effects, which are similar to those of tetrahydrocannabinol (THC), the active ingredient in marijuana. In
作用機序
JWH-018 acts as an agonist at the cannabinoid receptors CB1 and CB2. These receptors are located throughout the body, but are most abundant in the brain. When JWH-018 binds to these receptors, it produces a variety of effects, including altered mood, altered perception, and altered cognition. JWH-018 has also been shown to affect the release of neurotransmitters, such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects
JWH-018 has been shown to produce a variety of biochemical and physiological effects. These effects include increased heart rate, increased blood pressure, decreased body temperature, and altered respiratory function. JWH-018 has also been shown to affect the release of hormones, such as cortisol and prolactin, which are involved in regulating stress and reproductive function.
実験室実験の利点と制限
JWH-018 has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its effects on the endocannabinoid system are well-documented. However, there are also several limitations to its use. JWH-018 has been shown to produce toxic effects in some animal studies, and its effects on humans are not well-understood. Additionally, the legality of JWH-018 varies by country, which can make it difficult to obtain for research purposes.
将来の方向性
There are several future directions for research on JWH-018. One area of interest is the development of new synthetic cannabinoids that have fewer adverse effects than JWH-018. Another area of interest is the investigation of the effects of JWH-018 on specific physiological processes, such as pain, inflammation, and addiction. Finally, there is a need for further research on the long-term effects of JWH-018 on human health.
Conclusion
In conclusion, 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile is a synthetic cannabinoid that has gained popularity in recent years due to its psychoactive effects. It has been widely used in scientific research to study the endocannabinoid system and its effects on various physiological processes. JWH-018 acts as an agonist at the cannabinoid receptors CB1 and CB2, producing a variety of effects on mood, perception, and cognition. While JWH-018 has several advantages for use in laboratory experiments, there are also several limitations to its use. Future research on JWH-018 should focus on the development of new synthetic cannabinoids, investigation of its effects on specific physiological processes, and further research on its long-term effects on human health.
合成法
The synthesis of JWH-018 involves a multi-step process that begins with the reaction of 4-chlorobenzyl cyanide with 2-bromoethyl ether in the presence of a base. The resulting product is then reacted with 1-methylindole-3-carboxaldehyde in the presence of a Lewis acid catalyst to yield JWH-018. The synthesis of JWH-018 is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on various physiological processes. This compound has been shown to bind to cannabinoid receptors in the brain and produce effects similar to those of 1-[2-(2-chlorophenoxy)ethyl]-7-ethyl-1H-indole-3-carbonitrile. JWH-018 has been used to study the effects of cannabinoids on pain, inflammation, anxiety, and depression. It has also been used to investigate the role of the endocannabinoid system in addiction and drug abuse.
特性
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-7-ethylindole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O/c1-2-14-6-5-7-16-15(12-21)13-22(19(14)16)10-11-23-18-9-4-3-8-17(18)20/h3-9,13H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVMQJURDNSKCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CCOC3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-[(5-bromo-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5841523.png)



![2-[(2-amino-2-oxoethyl)thio]-N-phenylacetamide](/img/structure/B5841540.png)

![N-(2,4-dichlorobenzyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5841557.png)
![1-[3-(diethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5841569.png)
![5-[(4-tert-butylphenoxy)methyl]-N-isopropyl-2-furamide](/img/structure/B5841589.png)
![2-[4-(2,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5841596.png)
![3-methyl-N'-[(4-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5841597.png)

![2-[(4-bromobenzoyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5841604.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5841608.png)